

# An In-depth Technical Guide to 3-Ethyl-2,3-dimethylpentane

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## Compound of Interest

Compound Name: 3-Ethyl-2,3-dimethylpentane

Cat. No.: B092108

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**3-Ethyl-2,3-dimethylpentane** is a saturated, branched-chain alkane. As a member of the hydrocarbon family, it is a non-polar organic compound. Its systematic IUPAC name precisely describes its molecular architecture, which is fundamental to understanding its chemical and physical behavior. This document provides a comprehensive overview of its structural formula, physicochemical properties, and relevant technical data. While not biologically active in the typical sense for drug development, it can serve as a reference compound, a non-polar solvent in specific applications, or a component in fuel mixtures.

## Molecular Structure and Nomenclature

The IUPAC name "**3-Ethyl-2,3-dimethylpentane**" systematically deconstructs the molecule's structure.<sup>[1]</sup> The parent chain is "pentane," indicating a continuous chain of five carbon atoms.<sup>[2][3]</sup> The substituents are identified by the prefixes:

- "3-Ethyl": An ethyl group ( $-\text{CH}_2\text{CH}_3$ ) is attached to the third carbon atom of the pentane backbone.
- "2,3-dimethyl": Two methyl groups ( $-\text{CH}_3$ ) are attached, one to the second carbon and one to the third carbon of the main chain.

The structure is built by first drawing the five-carbon backbone, numbering it, and then attaching the specified alkyl groups to the corresponding carbon atoms. Finally, hydrogen atoms are added to ensure each carbon atom has four single bonds.

A two-dimensional representation of this structure is provided below.

Caption: 2D Structural Formula of **3-Ethyl-2,3-dimethylpentane**.

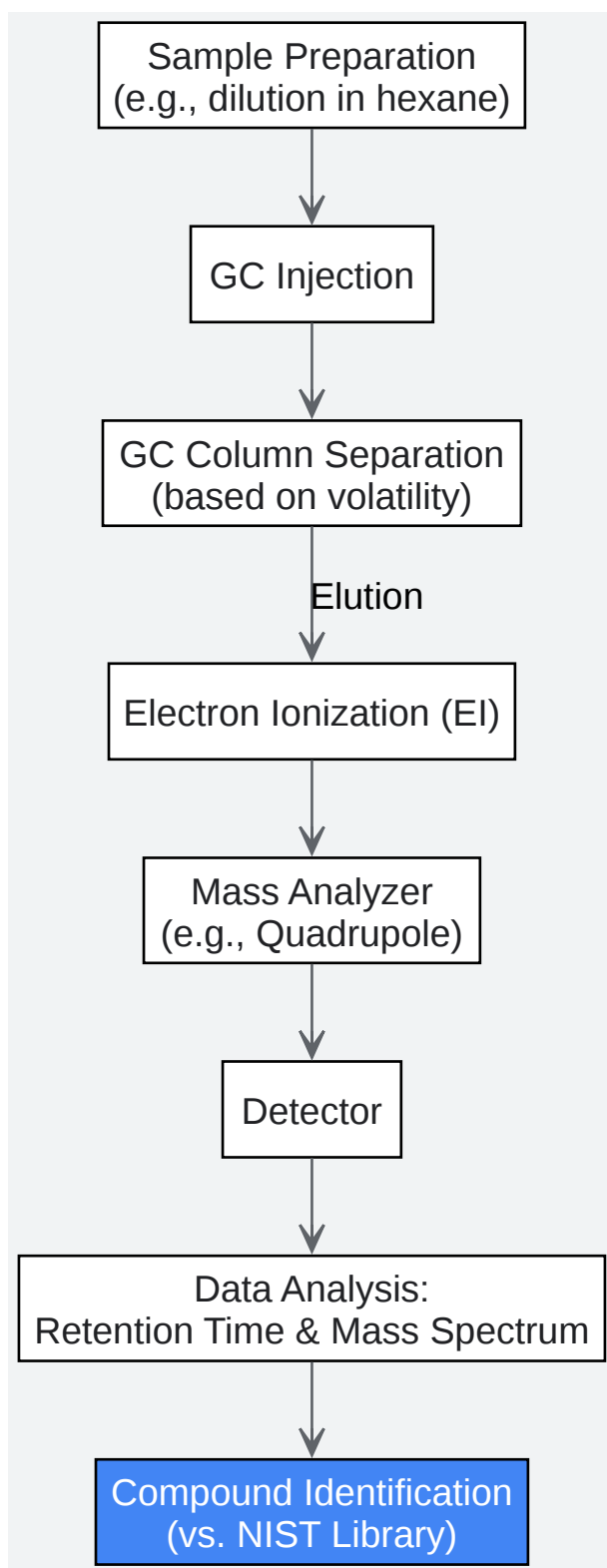
## Physicochemical and Identification Data

The key identifiers and properties of **3-Ethyl-2,3-dimethylpentane** are summarized below. This data is critical for its identification in experimental settings and for predicting its behavior in various chemical systems.

| Property            | Value                                    | Reference   |
|---------------------|--|---|
| Molecular Formula   | C <sub>9</sub> H <sub>20</sub>           | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Weight    | 128.26 g/mol                             | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>   |
| CAS Registry Number | 16747-33-4                               | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>   |
| IUPAC Name          | 3-ethyl-2,3-dimethylpentane              | <a href="#">[8]</a>   |
| Canonical SMILES    | <chem>CCC(C)(CC)C(C)C</chem>             | <a href="#">[4]</a> <a href="#">[7]</a>   |
| InChIKey            | MMASVVOQIKCFJZ-UHFFFAOYSA-N              | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>   |
| Appearance          | Colorless liquid (presumed)              | <a href="#">[9]</a>   |
| Density             | 0.722 g/cm <sup>3</sup> (value may vary) | <a href="#">[7]</a>   |
| Boiling Point       | 143.5 °C at 760 mmHg                     | <a href="#">[7]</a>   |
| Melting Point       | -99.48 °C                                | <a href="#">[7]</a>   |
| Flash Point         | 30.7 °C                                  | <a href="#">[7]</a>   |
| Vapor Pressure      | 6.68 mmHg at 25°C                        | <a href="#">[7]</a>   |
| Refractive Index    | 1.4221                                   | <a href="#">[7]</a>   |
| XLogP3              | 4.4                                      | <a href="#">[7]</a> <a href="#">[8]</a>   |

## Experimental Protocols

As a simple alkane, **3-Ethyl-2,3-dimethylpentane** does not participate in biological signaling pathways. Its analysis and characterization rely on standard analytical chemistry techniques. Specific experimental protocols are often proprietary or method-dependent; however, a general workflow for the analysis of such a compound in a mixture is outlined below.



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Caption: Generalized workflow for the identification of a volatile compound.

### Methodology:

- **Sample Preparation:** A sample containing the analyte is diluted in a volatile solvent (e.g., hexane). A known concentration of an internal standard may be added for quantification.
- **Gas Chromatography (GC):** The prepared sample is injected into the GC system. The high temperature of the injection port vaporizes the sample. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. Separation occurs based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster.
- **Mass Spectrometry (MS):** As compounds elute from the GC column, they enter the MS detector.<sup>[6]</sup>
  - **Ionization:** The molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization), causing them to fragment into characteristic, charged ions.
  - **Mass Analysis:** A mass analyzer (e.g., a quadrupole) separates these fragments based on their mass-to-charge ratio ( $m/z$ ).
  - **Detection:** An electron multiplier detects the separated ions, generating a signal proportional to their abundance.
- **Data Analysis:** The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak. The mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint.
- **Identification:** The experimental mass spectrum is compared against a reference library, such as the NIST Mass Spectral Library, to confirm the identity of **3-Ethyl-2,3-dimethylpentane**.<sup>[5]</sup>

## Conclusion

**3-Ethyl-2,3-dimethylpentane** is a structurally defined, non-polar alkane with well-characterized physicochemical properties. While lacking direct pharmacological activity, its utility in research and industry lies in its properties as a solvent, a component of fuel, or as a

standard for analytical techniques like GC-MS. The data and methodologies presented in this guide provide a foundational understanding for professionals working with this and similar aliphatic hydrocarbons.

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